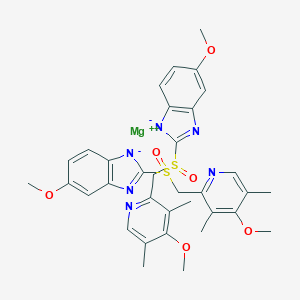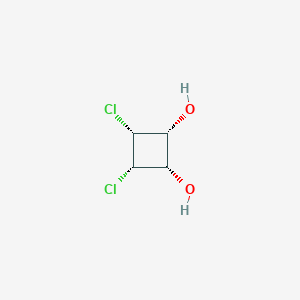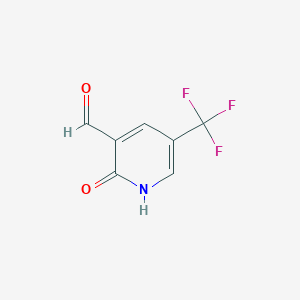
2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde
Übersicht
Beschreibung
The compound 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is a derivative of nicotinic acid, which is a part of the vitamin B3 complex. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related trifluoromethyl nicotinic derivatives. These compounds are of interest due to their potential pharmaceutical applications, including their role as intermediates in the synthesis of various inhibitors and their structural and conformational properties.
Synthesis Analysis
The synthesis of 2-trifluoromethyl-nicotinic acid derivatives is described in the first paper, where novel routes have been developed involving the synthesis of the pyridine ring . These derivatives serve as key intermediates for pharmaceutical compounds, such as COMT inhibitors. The second paper discusses the successful synthesis of a different nicotinate derivative, providing insights into the synthetic methods that could potentially be applied to 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde .
Molecular Structure Analysis
The fourth paper provides a detailed analysis of the crystal and molecular structure of a related compound, which is an effective inhibitor of phosphorolytic enzymes . The molecular structure was determined by X-ray diffractometry, revealing a distorted tetrahedral coordination polyhedron around the phosphorus atom. Similarly, the fifth paper discusses the structural and conformational properties of a trifluoromethyl-substituted β-aminoenone, which was studied using various spectroscopic methods and X-ray diffraction . These studies highlight the importance of molecular structure in understanding the function and reactivity of such compounds.
Chemical Reactions Analysis
The third paper provides an example of unexpected chemical reactivity during the synthesis of a nicotinate derivative, where a C–S bond cleavage occurred instead of the expected hydrazination . This highlights the potential for unexpected reactions in the synthesis of complex organic molecules, which could be relevant when considering the reactivity of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl nicotinic derivatives can be inferred from the spectroscopic and structural analyses provided in papers four and five . These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential applications in pharmaceuticals. The detailed spectroscopic analysis, including IR, Raman, UV-visible, and NMR spectroscopies, provides a comprehensive understanding of the compounds' properties .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Photoredox Catalysis
- Application Summary : 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is used in photoredox catalysis, a process that involves the use of light to activate a redox reaction . This process is particularly useful in the field of synthetic chemistry .
- Methods of Application : The photoredox catalysis is attributed to the excited state of photoredox catalysts generated by irradiation of visible light, which is able to serve not only as a 1e-oxidant but also as a 1e-reductant . Their redox potentials are dependent on the structure and a key factor of efficient production of organic radicals .
- Results or Outcomes : The photoredox catalysis provides a new protocol for photocatalytic radical reactions . These photocatalytic reactions can be performed by irradiation of visible light with fluorescent light bulb, blue LED lamp or even natural sunlight as a light source .
-
Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, are used in the agrochemical and pharmaceutical industries .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests .
-
Scientific Field: Drug Development
- Application Summary : Trifluoromethyl group-containing compounds, which can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, have been found in many FDA-approved drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores .
-
Scientific Field: Organic Synthesis
- Application Summary : 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a compound similar to 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, can be used in the preparation of various organic compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds synthesized from 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde have potential uses in various fields .
-
Scientific Field: Pesticide Development
- Application Summary : Trifluoromethylpyridine (TFMP) and its intermediates, which can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, are key structural ingredients for the development of many agrochemical compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : TFMP derivatives are used in the production of several crop-protection products .
-
Scientific Field: Photoredox Catalysis
- Application Summary : Trifluoromethyl sulfonyl chloride (CF3SO2Cl), a compound that can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, has been used for direct C–H trifluoromethylation of enamides .
- Methods of Application : This is achieved by photoredox catalysis .
- Results or Outcomes : This reaction is intriguing from the aspect of functionalization of enamides .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” are not mentioned in the available literature, it’s worth noting that trifluoromethylpyridines, a group of compounds to which this compound belongs, are key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of trifluoromethylpyridines, including “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde”, will be discovered in the future .
Eigenschaften
IUPAC Name |
2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGNOPWHPRCTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600304 | |
| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde | |
CAS RN |
129904-48-9 | |
| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



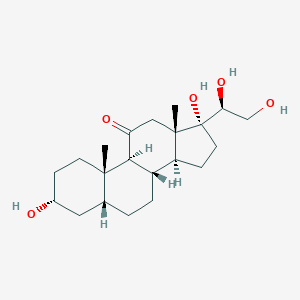
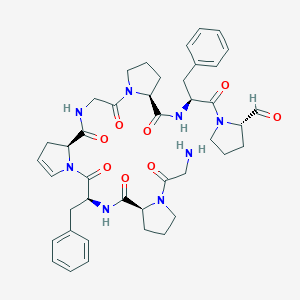
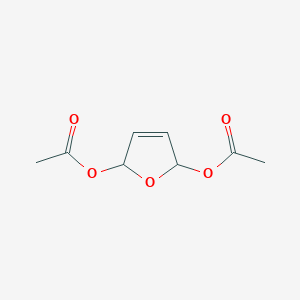

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)

![tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B145600.png)


